

An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-3-fluoro-2-hydroxybenzaldehyde**, a halogenated salicylaldehyde derivative with significant potential as a versatile building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, proposed synthesis, and applications, with a focus on the preparation of Schiff base derivatives for biological evaluation.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, **5-Bromo-3-fluoro-2-hydroxybenzaldehyde**.^[1] It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type	Value
IUPAC Name	5-bromo-3-fluoro-2-hydroxybenzaldehyde ^[1]
CAS Number	251300-28-4 ^{[1][2][3][4]}
Molecular Formula	C ₇ H ₄ BrFO ₂ ^{[1][2][4]}
Synonyms	5-Bromo-3-fluorosalicylaldehyde ^{[2][3][5]}
Benzaldehyde, 5-bromo-3-fluoro-2-hydroxy- ^[1]	

Physicochemical and Spectral Data

A summary of the key physicochemical properties of **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** is presented below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Source
Molecular Weight	219.01 g/mol	[1] [2] [3] [4] [5]
Melting Point	112-116 °C	[3] [5]
Appearance	Yellow solid	Inferred from similar compounds
Purity	>97%	[3] [5]
Exact Mass	217.93787 Da	[1]
Topological Polar Surface Area	37.3 Å ²	[1]

Spectral Information

While a comprehensive public spectral database for **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** is not readily available, data for structurally similar compounds provide expected spectral characteristics. GC-MS and vapor phase IR spectra are noted as available in some databases.[\[1\]](#)

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (downfield, ~9.5-10.5 ppm), the hydroxyl proton (variable, may be broad), and aromatic protons with splitting patterns influenced by the bromine and fluorine substituents.
- ¹³C NMR:** The carbon NMR would display signals for the carbonyl carbon of the aldehyde (~190 ppm), carbons attached to the hydroxyl, fluorine, and bromine atoms, and other aromatic carbons at their characteristic chemical shifts.
- Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by a strong carbonyl (C=O) stretch of the aldehyde (~1650-1700 cm⁻¹), a broad O-H stretch from the phenolic

hydroxyl group ($\sim 3200\text{-}3400\text{ cm}^{-1}$), and C-Br and C-F stretching vibrations in the fingerprint region.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes).

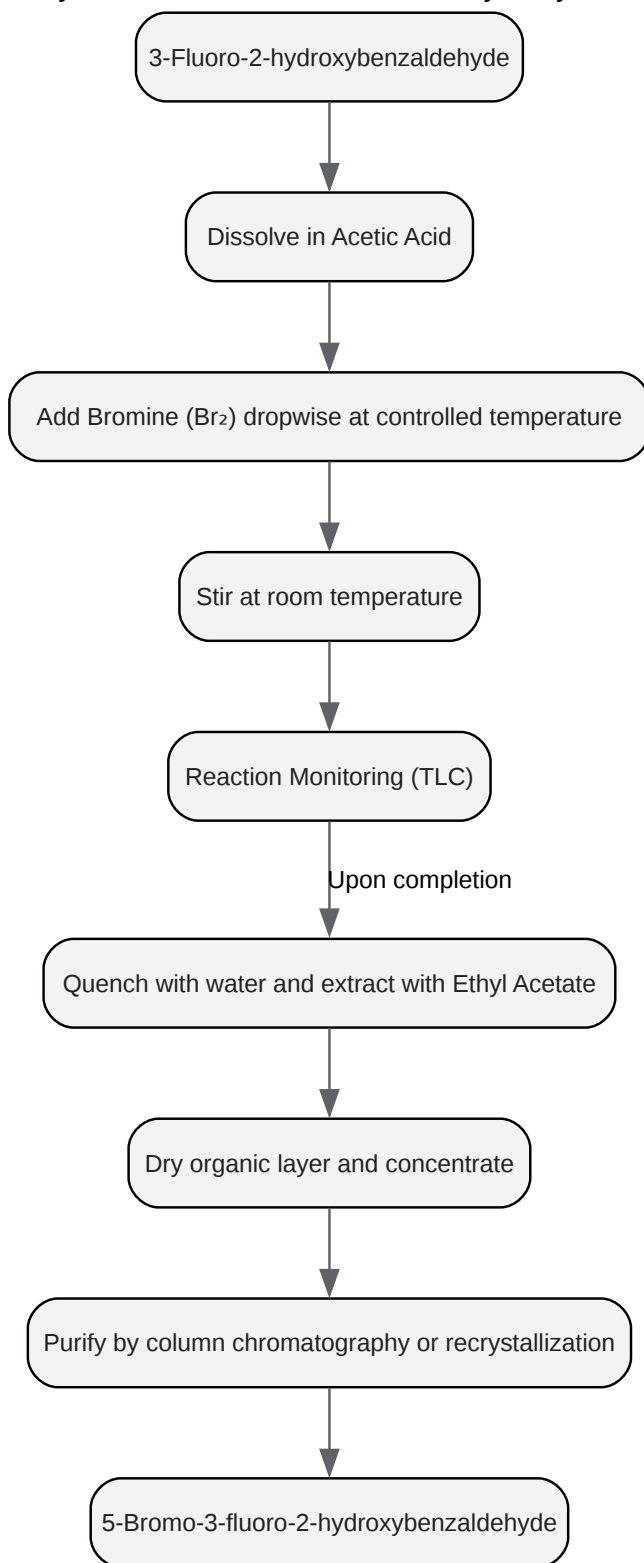
Synthesis and Experimental Protocols

A specific, published experimental protocol for the synthesis of **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of structurally related compounds, such as the bromination of fluorinated salicylaldehydes.

Proposed Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

This proposed protocol involves the direct bromination of 3-fluoro-2-hydroxybenzaldehyde.

Proposed Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

[Click to download full resolution via product page](#)Caption: Proposed synthetic workflow for **5-Bromo-3-fluoro-2-hydroxybenzaldehyde**.

Experimental Protocol:

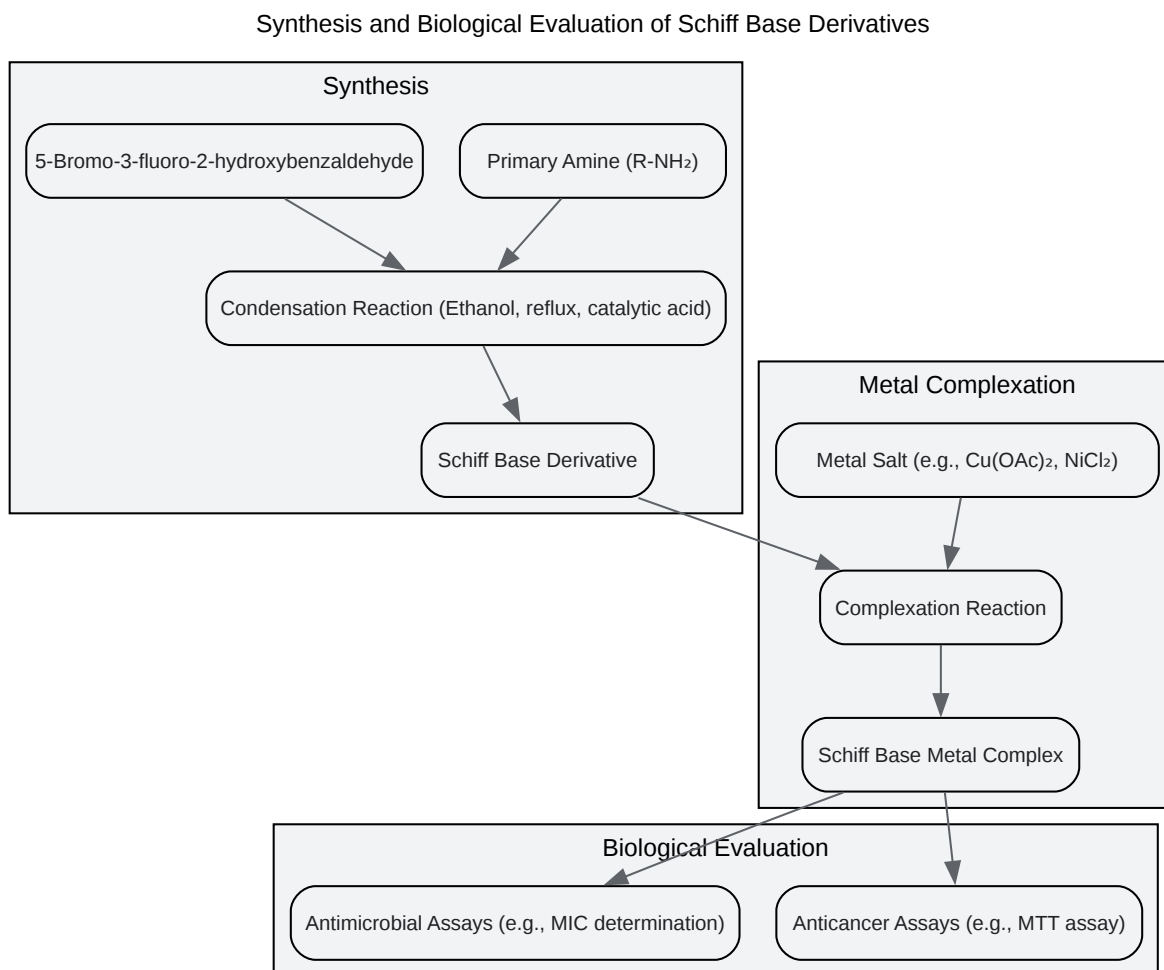
- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.
- **Bromination:** Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10°C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into ice-cold water. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
- **Purification:** Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Applications in Chemical Synthesis

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is a valuable precursor for the synthesis of more complex molecules, particularly Schiff bases and their metal complexes.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde. The derivatives of **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** are of interest for their potential biological activities.



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Caption: Workflow for synthesis and evaluation of Schiff base metal complexes.

Experimental Protocol for Schiff Base Synthesis:

- **Dissolution:** Dissolve **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** (1 equivalent) in absolute ethanol in a round-bottom flask with gentle heating.

- **Amine Addition:** In a separate beaker, dissolve the desired primary amine (1 equivalent) in absolute ethanol. Add this solution dropwise to the aldehyde solution with continuous stirring.
- **Catalysis and Reflux:** Add a few drops of glacial acetic acid as a catalyst to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
- **Isolation:** After cooling to room temperature, the precipitated Schiff base product is collected by vacuum filtration.
- **Purification:** Wash the solid product with a small amount of cold ethanol and dry it in a desiccator. The product can be further purified by recrystallization if necessary.

Potential Biological Activities of Derivatives

While **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** itself is primarily a synthetic intermediate, its Schiff base derivatives and their metal complexes have potential applications in drug discovery due to their reported biological activities.

Antimicrobial Activity

Schiff bases derived from halogenated salicylaldehydes and their metal complexes are known to exhibit significant antimicrobial properties.^{[6][7]} The chelation of the Schiff base with a metal ion can enhance its biological efficacy, possibly by increasing its lipophilicity and facilitating its transport across microbial cell membranes.^[8] Derivatives of the title compound could be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

Anticancer Activity

Numerous studies have reported the cytotoxic effects of Schiff bases and their metal complexes against various cancer cell lines.^{[9][10][11][12][13]} The proposed mechanisms of action often involve the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of mitochondrial function.^[8] The anticancer potential of new derivatives can be assessed in vitro using assays such as the MTT assay to determine their IC₅₀ values against relevant cancer cell lines.^[9]

Applications in Materials Science

Derivatives of salicylaldehydes, including fluorinated and brominated analogues, are used in the synthesis of ligands for coordination complexes that have applications in materials science. [5] Specifically, these complexes have been investigated as dyes in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). [5] The presence of halogen atoms can tune the electronic properties and photophysical characteristics of the resulting materials. [5]

Safety and Handling

5-Bromo-3-fluoro-2-hydroxybenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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